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Introduction

In the landscape of modern medicinal chemistry, the strategic use of highly functionalized
heterocyclic building blocks is paramount for the efficient construction of novel molecular
entities with therapeutic potential. Among these, 2,5-Dibromo-3-methoxypyridine has
emerged as a particularly valuable and versatile intermediate. Its pyridine core is a common
scaffold in numerous pharmaceuticals, while the two bromine atoms at the C2 and C5 positions
offer distinct and tunable reactive handles for sophisticated molecular engineering. The
electron-donating methoxy group at the C3 position further modulates the electronic properties
of the ring, influencing both reactivity and the physicochemical properties of its derivatives.

This guide provides an in-depth exploration of the physical and chemical properties of 2,5-
Dibromo-3-methoxypyridine, its characteristic spectroscopic signature, and its application in
key synthetic transformations. We will delve into the causality behind its regioselective
reactivity in palladium-catalyzed cross-coupling reactions—the cornerstone of its utility—and
provide field-proven protocols for its use. This document is intended for researchers, scientists,
and drug development professionals seeking to leverage this powerful building block in their
synthetic campaigns.
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Core Physicochemical and Safety Data

A foundational understanding of a reagent's properties is critical for its safe handling, storage,
and effective use in synthesis. The key data for 2,5-Dibromo-3-methoxypyridine are
summarized below.

Property Value Source
CAS Number 1142191-57-8 [11[2]
Molecular Formula CeHsBr2NO [1][2]
Molecular Weight 266.92 g/mol [1112]
Appearance Solid [1]
SMILES COclcc(Br)enclBr [1]
InChi Key BUTXHBVASSLBPO- o

UHFFFAOYSA-N

Note: Experimental data for melting point and boiling point are not readily available. For
context, the analogous compound 2,5-dibromo-3-methylpyridine has a melting point of 38-40
°C[3], while 2,5-diiodo-3-methoxypyridine melts at 39-41 °C[4].

Safety Profile

From a safety perspective, 2,5-Dibromo-3-methoxypyridine must be handled with care,
consistent with its classification as an acute oral toxin.

Hazard Class GHS Pictogram Signal Word Hazard Statement
o GHSO06 (Skull & H301: Toxic if
Acute Toxicity 3 (Oral) Danger
Crossbones) swallowed

Handling Recommendations: Use only in a well-ventilated area or chemical fume hood.[5]
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye
protection.[6] Avoid breathing dust and ensure eyewash stations are accessible.[5] Store in a
cool, dry, well-ventilated place with the container tightly sealed.[6]
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The Scientist's Fingerprint: Spectroscopic
Characterization

Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic
workflow. The following describes the expected spectroscopic data for 2,5-Dibromo-3-
methoxypyridine, which serves as its unique fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive structural information. Based on analyses of similar
structures like 2-bromo-3-methoxypyridine, we can confidently predict the spectrum.[7]

e 1H NMR (400 MHz, CDClIs): The spectrum is expected to be simple, showing two signals in
the aromatic region corresponding to the two protons on the pyridine ring.

o The proton at C4 will appear as a doublet, coupled to the proton at C6.
o The proton at C6 will appear as a doublet, coupled to the proton at C4.

o A sharp singlet around 3.9 ppm will correspond to the three protons of the methoxy group
(-OCH?3).

e 13C NMR (100 MHz, CDCIs): The proton-decoupled spectrum should display six distinct
signals:

o Five signals for the pyridine ring carbons. The carbons bearing bromine atoms (C2 and
C5) will be significantly shifted.

o One signal for the methoxy carbon, typically around 55-60 ppm.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

» Electron lonization (EI-MS): The key diagnostic feature is the molecular ion peak (M*). Due
to the presence of two bromine atoms, a characteristic isotopic cluster will be observed.
Bromine has two major isotopes, "°Br and 8!Br, in nearly a 1:1 ratio. This results in three
peaks for the molecular ion:
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[e]

M*: (containing two 7°Br atoms)

o

[M+2]*: (containing one 7°Br and one 8'Br atom)

[¢]

[M+4]*: (containing two 81Br atoms)

[¢]

The relative intensity of these peaks will be approximately 1:2:1, providing unambiguous
confirmation of a dibrominated compound.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

While less structurally definitive than NMR or MS, FT-IR is useful for identifying key functional
groups. Expected characteristic absorption bands include C-O stretching for the methoxy
group, C=N and C=C stretching from the pyridine ring, and C-Br stretching in the lower
frequency region.

Chemical Reactivity and Synthetic Utility: A Tale of
Two Bromines

The synthetic power of 2,5-Dibromo-3-methoxypyridine lies in the differential reactivity of its
two C-Br bonds, which enables sequential, regioselective functionalization. In palladium-
catalyzed cross-coupling reactions, the C2 position is generally more reactive than the C5
position.[8] This selectivity is attributed to a combination of electronic and steric factors, making
the C2-Br bond more susceptible to oxidative addition to the palladium(0) catalyst. This allows
for the design of synthetic routes where the C2 position is functionalized first, followed by a
subsequent reaction at the C5 position.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-
carbon bonds.[9][10] For 2,5-Dibromo-3-methoxypyridine, it provides a direct route to
introduce aryl or heteroaryl substituents, which are key components of many biologically active
molecules.[11][12]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Protocol for Selective Mono-Arylation

This protocol provides a robust starting point for the selective Suzuki-Miyaura coupling at the
C2 position. Optimization of the catalyst, ligand, base, and temperature may be required for
specific substrates.

e Reaction Setup: In a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen),
combine 2,5-Dibromo-3-methoxypyridine (1.0 equiv.), the desired arylboronic acid (1.1-1.3
equiv.), a palladium catalyst (e.g., Pd(PPhs)4, 2-5 mol%), and a base (e.g., K2COs or
Cs2C0s3, 2.0-3.0 equiv.).[11]

e Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-Dioxane/Water
(4:1) or Toluene/Water.[11]

+ Reaction: Heat the mixture with stirring to the target temperature (typically 80-100 °C).
Monitor the reaction progress by a suitable method like TLC or LC-MS.[11][13]

e Workup: Upon completion, cool the reaction to room temperature. Dilute with water and
extract with an organic solvent (e.g., ethyl acetate).

 Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium
sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel
column chromatography.
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The Buchwald-Hartwig Amination

The formation of C-N bonds is equally critical in drug discovery, and the Buchwald-Hartwig
amination is a premier method for this transformation.[14][15] It allows for the coupling of an
amine with an aryl halide, providing access to the aminopyridine scaffolds prevalent in many
drug candidates.[8]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Generalized Protocol for Selective Mono-Amination

This protocol outlines a general procedure for the regioselective Buchwald-Hartwig amination
at the C2 position. The choice of ligand is critical and often requires screening.

e Reaction Setup: To a dry, oven-baked flask under an inert atmosphere, add the palladium
precursor (e.g., Pdz(dba)s), a suitable phosphine ligand (e.g., SPhos, XPhos), and a strong,
non-nucleophilic base (e.g., NaOt-Bu or KsPOa).

» Reagent Addition: Add 2,5-Dibromo-3-methoxypyridine (1.0 equiv.) and the desired
primary or secondary amine (1.1-1.5 equiv.).

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://www.jk-sci.com/blogs/resource-center/buchwald-hartwig-cross-coupling-1
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Buchwald_Hartwig_Amination_of_2_5_Dibromo_3_trifluoromethyl_pyridine.pdf
https://www.benchchem.com/product/b1389993?utm_src=pdf-body-img
https://www.benchchem.com/product/b1389993?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1389993?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

e Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until
the starting material is consumed (monitored by TLC or LC-MS).

o Workup and Purification: After cooling, quench the reaction carefully, dilute with an organic
solvent, and wash with water and brine. Dry the organic phase, concentrate, and purify the
residue via column chromatography.

Proposed Synthetic Workflow

A plausible and efficient synthesis of 2,5-Dibromo-3-methoxypyridine can be envisioned
starting from a commercially available precursor, such as 2-amino-3-methoxypyridine. This
approach leverages a Sandmeyer-type reaction, a classic and reliable method for introducing
halogens onto an aromatic ring via a diazonium salt intermediate.
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Caption: Proposed workflow for the synthesis of 2,5-Dibromo-3-methoxypyridine.

Conclusion

2,5-Dibromo-3-methoxypyridine stands out as a high-value synthetic intermediate for
chemical and pharmaceutical research. Its well-defined structure provides two distinct reactive
sites that can be selectively functionalized through robust and well-understood methodologies
like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. This predictable
regioselectivity allows for the rational design of complex molecular architectures, making it an
indispensable tool for building compound libraries for lead discovery and for the total synthesis
of complex target molecules. A thorough understanding of its properties, spectroscopic
characteristics, and reactivity profile, as detailed in this guide, empowers researchers to fully
exploit its synthetic potential in the quest for the next generation of therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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